Methyl 2-methyl-2-[(triethylsilyl)oxy]propanoate
Description
Methyl 2-methyl-2-[(triethylsilyl)oxy]propanoate is a silyl-protected ester characterized by a triethylsilyl (TES) ether group and a methyl ester moiety. This compound is structurally designed to act as a protective intermediate in organic synthesis, particularly in reactions requiring steric hindrance or controlled deprotection. The triethylsilyl group enhances stability under acidic or basic conditions compared to smaller silyl groups (e.g., trimethylsilyl), making it valuable in multi-step syntheses .
Properties
CAS No. |
102307-27-7 |
|---|---|
Molecular Formula |
C11H24O3Si |
Molecular Weight |
232.39 g/mol |
IUPAC Name |
methyl 2-methyl-2-triethylsilyloxypropanoate |
InChI |
InChI=1S/C11H24O3Si/c1-7-15(8-2,9-3)14-11(4,5)10(12)13-6/h7-9H2,1-6H3 |
InChI Key |
LNJVNAQMVCZKDN-UHFFFAOYSA-N |
Canonical SMILES |
CC[Si](CC)(CC)OC(C)(C)C(=O)OC |
Origin of Product |
United States |
Biological Activity
Methyl 2-methyl-2-[(triethylsilyl)oxy]propanoate is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including data tables, case studies, and relevant research findings.
Chemical Structure and Properties
This compound is an ester derivative characterized by the presence of a triethylsilyl group. Its molecular formula is , and it has a molecular weight of approximately 234.4 g/mol. The triethylsilyl group is known for enhancing the lipophilicity and stability of compounds, which can influence their biological activity.
Anticancer Activity
Recent studies have indicated that derivatives of similar compounds exhibit significant anticancer properties. For instance, a series of methyl esters derived from 3-hydroxy-2,2-dimethylpropionic acid have shown promising results as histone deacetylase inhibitors (HDACIs), which are important in cancer therapy. In vitro studies demonstrated that certain derivatives had IC50 values ranging from 0.69 μM to 11 μM against HeLa cells, outperforming standard chemotherapeutics like doxorubicin (IC50 = 2.29 μM) .
| Compound | IC50 (μM) | Cell Line |
|---|---|---|
| Methyl 3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate | 0.69 | HeLa |
| Doxorubicin | 2.29 | HeLa |
| Methyl 3-aryl-3-(4-chlorophenyl)-2,2-dimethylpropanoate | Varies | HCT-116 |
Antimicrobial Activity
The antimicrobial potential of similar methyl esters has also been explored. For example, propolis extracts containing various methyl esters demonstrated strong antibacterial activity against Gram-positive and Gram-negative bacteria . Although specific data for this compound is limited, its structural similarities suggest potential efficacy.
Antioxidant Activity
Antioxidant properties are crucial for preventing oxidative stress-related diseases. Studies on related compounds have shown varying degrees of antioxidant activity, typically assessed through DPPH radical scavenging assays . While specific data on this compound is not available, its potential for antioxidant activity warrants further investigation.
Case Studies
- Cancer Cell Line Studies : A study involving structurally similar compounds reported significant antiproliferative effects on various cancer cell lines, suggesting that modifications to the ester structure can enhance biological activity .
- Antimicrobial Testing : Extracts containing related methyl esters were tested against multiple bacterial strains using disc diffusion methods, revealing substantial antimicrobial effects that could be extrapolated to this compound .
Comparison with Similar Compounds
Research Findings and Data Gaps
- Steric Effects : Triethylsilyl’s bulkiness (Target) vs. trimethylsilyl () slows nucleophilic attacks, enhancing protection efficiency in acidic media .
- Yield and Purity : achieved 64% yield after chromatography, suggesting that silylated esters may require rigorous purification due to byproduct formation .
- Data Gaps : Direct data on the target compound’s melting point, solubility, and spectroscopic signatures are absent in the evidence, necessitating extrapolation from analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
